2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, which is known for its biological activity, and a dichlorophenyl group, which can enhance its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Dichlorophenyl Group: The benzothiazole intermediate is then reacted with 2,4-dichlorobenzaldehyde in the presence of a base to form the Schiff base.
Formation of the Final Compound: The Schiff base is then reacted with 2,6-dimethylaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in a biochemical assay, it might bind to a specific protein or enzyme, altering its activity.
Comparison with Similar Compounds
Similar Compounds
2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE: is similar to other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of 2-({6-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C24H19Cl2N3OS2 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-[[6-[(2,4-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H19Cl2N3OS2/c1-14-4-3-5-15(2)23(14)29-22(30)13-31-24-28-20-9-8-18(11-21(20)32-24)27-12-16-6-7-17(25)10-19(16)26/h3-12H,13H2,1-2H3,(H,29,30) |
InChI Key |
CLPMKIRTHOZKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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